2,5-Bis(methoxymethoxy)aniline
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Overview
Description
2,5-Bis(methoxymethoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 5 positions, and an aniline group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, 2,5-dihydroxyaniline, is reacted with methoxymethyl chloride in the presence of a base to form this compound.
Nitration and Reduction: The protected compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2,5-Bis(methoxymethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(methoxymethoxy)aniline involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to release methanol and form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(methoxymethoxy)aniline: Similar structure but with methoxymethoxy groups at the 2 and 6 positions.
2,5-Dimethoxyaniline: Similar but with methoxy groups instead of methoxymethoxy groups.
2,5-Dihydroxyaniline: The precursor compound with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
2,5-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical reactivity and potential for various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
89883-06-7 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,5-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
XTHAXEXSPPSXDR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCOC)N |
Origin of Product |
United States |
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